molecular formula C₉H₇D₃N₄O₄ B1147573 Acetone 2,4-Dinitrophenylhydrazone-d3 CAS No. 259824-57-2

Acetone 2,4-Dinitrophenylhydrazone-d3

Cat. No. B1147573
M. Wt: 241.22
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions under specific conditions to yield the desired products. For instance, di(2-pyridyl) ketone 2,4-dinitrophenylhydrazone (dpkdnph) reacts with [Re(CO)5Cl] in refluxing toluene to form fac-[Re(CO)3(dpkdnph)Cl] in good yield, showcasing the intricate synthesis process involving acetone 2,4-Dinitrophenylhydrazone derivatives (Bakir, 2002).

Molecular Structure Analysis

The structural analysis of these compounds reveals detailed molecular configurations. For example, crystallographic studies on acetone 2,4-dinitrophenylhydrazone show molecules linked by C-H...O hydrogen bonds into dimers, further connected into chains by aromatic pi-pi stacking interactions, highlighting the compound's complex structural aspects (Wardell et al., 2007).

Chemical Reactions and Properties

Acetone 2,4-Dinitrophenylhydrazone-d3 participates in various chemical reactions, showcasing its reactivity and functional versatility. The compound undergoes isomerization and decomposition under acid catalysis, demonstrating its sensitivity to environmental conditions and the importance of controlling reaction parameters for accurate analytical applications (Uchiyama et al., 2007).

Physical Properties Analysis

The physical properties of acetone 2,4-Dinitrophenylhydrazone-d3 derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various research fields. The crystallization and solubility behavior in different solvents play a significant role in the purification and application of these compounds (Ligiéro et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and isomerization behavior, are essential for understanding the compound's applications and limitations in scientific research. The acid-catalyzed isomerization and decomposition of ketone-2,4-dinitrophenylhydrazones highlight the compound's chemical behavior under different conditions (Uchiyama et al., 2007).

Scientific Research Applications

Quantitative Clinical Diagnostic Analysis

Acetone 2,4-Dinitrophenylhydrazone-d3 is utilized in quantitative clinical diagnostic analysis. A study by (Kalkan et al., 2016) developed a high-performance liquid chromatography (HPLC) method using 2,4-Dinitrophenylhydrazine as a derivatizing reagent for the determination of acetone in human blood. This method offers simplicity, rapidity, sensitivity, and low cost, making it valuable for clinical diagnostics and metabolomic investigations.

Chromatographic Analysis

The compound is significant in chromatographic analysis. For example, (Roberts & Green, 1946) investigated the adsorption of 2,4-Dinitrophenylhydrazine and its derivatives on chromatographic columns, highlighting its role in separating low molecular weight carbonyl compounds. Similarly, (Cardoso et al., 2003) developed an HPLC method for analyzing ketones as their 2,4-dinitrophenylhydrazones in different matrices, demonstrating its utility in analytical chemistry.

Surface Analysis in Electrochemistry

This compound also finds application in electrochemistry. (Fryling et al., 1995) used dinitrophenylhydrazine to form hydrazone derivatives of carbonyl groups on surfaces, aiding in the understanding of electrochemical processes and surface chemistry.

Detection and Analysis in Various Matrices

Acetone 2,4-Dinitrophenylhydrazone-d3 is essential for detecting and analyzing compounds in different matrices. For instance, (Maruo et al., 2018) developed an analytical chip for detecting acetone using a reaction with 2,4-dinitrophenylhydrazine, demonstrating its application in non-invasive diagnostics. Moreover, (Binding et al., 1998) extended the 2,4-dinitrophenylhydrazine derivatization method for determining airborne carbonyl compounds, highlighting its role in environmental monitoring.

Safety And Hazards

Acetone 2,4-Dinitrophenylhydrazone-d3 is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2,3,5-trideuterio-4,6-dinitro-N-(propan-2-ylideneamino)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3/i3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIXYAIGWMAGIB-QGZYMEECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NN=C(C)C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetone 2,4-Dinitrophenylhydrazone-d3

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